![molecular formula C17H22N6O3 B2616026 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 1014089-49-6](/img/structure/B2616026.png)
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
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Description
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide are synthesized and characterized to explore their potential biological activities. For instance, the synthesis and characterization of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting their importance in medicinal chemistry research for the development of new therapeutic agents (Titi et al., 2020).
Antitumor Activities
Several studies have focused on the antitumor activities of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. For example, certain derivatives have demonstrated mild to moderate activity against the human breast adenocarcinoma cell line MCF7, with some compounds identified as particularly potent in inhibitory activity, indicating their potential as anticancer agents (El-Morsy et al., 2017).
Antibacterial and Antifungal Effects
The antibacterial and antifungal effects of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with some compounds showing significant activity against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents to combat resistant strains (El-sayed et al., 2017).
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have also been studied for their role in enzyme inhibition, which is crucial for understanding their mechanism of action and potential therapeutic applications. For example, compounds within this class have been investigated as inhibitors of phosphodiesterase, which plays a role in various physiological processes, indicating their potential in treating cognitive impairments and other disorders (Li et al., 2016).
properties
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-10-4-6-22(7-5-10)16(26)15(25)19-13-8-12(3)21-23(13)17-18-11(2)9-14(24)20-17/h8-10H,4-7H2,1-3H3,(H,19,25)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPOKLAIQISJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135954040 |
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